Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans-

Description

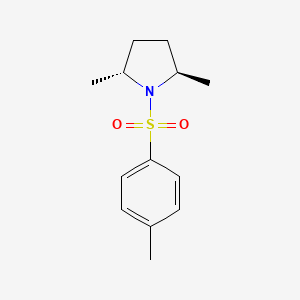

The compound Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- (hereafter referred to as Compound A) is a pyrrolidine derivative featuring a 2,5-dimethyl substitution pattern on the nitrogen-containing five-membered ring and a para-methylphenylsulfonyl (Tos) group at the 1-position. The trans configuration of the methyl groups at C2 and C5 distinguishes it from cis isomers or racemic mixtures. The Tos group introduces steric bulk and electron-withdrawing characteristics, influencing both chemical reactivity and biological interactions.

Properties

CAS No. |

123993-97-5 |

|---|---|

Molecular Formula |

C13H19NO2S |

Molecular Weight |

253.36 g/mol |

IUPAC Name |

(2R,5R)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine |

InChI |

InChI=1S/C13H19NO2S/c1-10-4-8-13(9-5-10)17(15,16)14-11(2)6-7-12(14)3/h4-5,8-9,11-12H,6-7H2,1-3H3/t11-,12-/m1/s1 |

InChI Key |

MNIJNFNCRLFBAR-VXGBXAGGSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C)C |

Canonical SMILES |

CC1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of trans-2,5-disubstituted pyrrolidines typically involves:

- Construction of the pyrrolidine ring with stereocontrol at the 2 and 5 positions.

- Introduction of the sulfonyl group on the nitrogen atom, often via sulfonylation reactions using arylsulfonyl chlorides.

- Use of chiral auxiliaries or starting materials to ensure trans stereochemistry.

Synthesis Starting from Chiral Precursors (Phenylglycinol Route)

One well-documented approach to obtain trans-2,5-disubstituted pyrrolidines involves starting from chiral amino alcohols such as (R)-phenylglycinol:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of (R)-phenylglycinol with formaldehyde and potassium cyanide | Formaldehyde, KCN | Formation of aminonitrile intermediate |

| 2 | Reaction with bromoaldehyde to form intermediate | Bromoaldehyde | Intermediate with protected functionalities |

| 3 | Alkylation with alkyl bromide | Heptyl bromide | Mixture of diastereomers |

| 4 | Reduction with lithium in liquid ammonia (Li/NH3) | Li/NH3 | High stereocontrol reduction yielding trans isomer (dr > 20:1) |

| 5 | Addition of butyl magnesium bromide (Grignard reagent) | BuMgBr | Predominantly trans-2,5-dialkylpyrrolidine |

| 6 | Hydrogenolysis to remove chiral auxiliary | H2, Pd/C | Stereopure trans-2,5-dimethylpyrrolidine |

This method provides excellent stereocontrol and access to enantiomerically enriched trans-2,5-disubstituted pyrrolidines, which can then be functionalized further with sulfonyl groups.

Sulfonylation to Introduce the 4-Methylphenylsulfonyl Group

The nitrogen atom of the pyrrolidine ring is sulfonylated using 4-methylphenylsulfonyl chloride (p-toluenesulfonyl chloride) under basic conditions:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of trans-2,5-dimethylpyrrolidine with 4-methylphenylsulfonyl chloride | Base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane) | Formation of N-(4-methylphenyl)sulfonyl derivative |

| 2 | Purification | Chromatography or recrystallization | Pure trans-2,5-dimethyl-1-((4-methylphenyl)sulfonyl)pyrrolidine |

This step is typically high yielding and preserves the stereochemistry of the pyrrolidine ring.

Alternative Routes via Functional Group Transformations

Reduction of Nitro Precursors: Starting from 1-(4-nitrophenylmethylsulfonyl)pyrrolidine, catalytic hydrogenation (Pd/C, H2) in ethanol under mild pressure (around 4 atm) reduces the nitro group to an amine, which can be further manipulated to introduce the sulfonyl group or other substituents.

Ring Construction from Carbohydrates: Using carbohydrate derivatives (e.g., d-mannitol) to build the pyrrolidine ring with stereocontrol, followed by functional group transformations to install the sulfonyl group and methyl substituents at the 2 and 5 positions.

Research Findings and Stereochemical Considerations

The trans-configuration of the 2,5-dimethyl substituents is crucial for biological activity and is achieved through stereoselective reductions and ring closures.

The sulfonyl group on nitrogen influences the molecule’s conformation and binding properties, often introduced after establishing the pyrrolidine core.

Stereoselective syntheses often employ chiral auxiliaries or starting materials to ensure high diastereomeric ratios (>20:1) favoring the trans isomer.

The use of catalytic hydrogenation for reduction steps is common, with palladium on carbon as the catalyst under controlled pressure and temperature to achieve high yields (e.g., 90%+).

Summary Table of Key Preparation Steps

| Preparation Step | Starting Material | Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|---|

| Formation of aminonitrile intermediate | (R)-Phenylglycinol + formaldehyde + KCN | Aqueous or alcoholic medium | High yield | Sets stereochemistry |

| Alkylation and reduction | Bromoaldehyde, alkyl bromide, Li/NH3 | Low temperature, inert atmosphere | dr > 20:1 trans isomer | Stereoselective |

| Grignard addition | Butyl magnesium bromide | Anhydrous conditions | Predominantly trans-2,5-dialkylpyrrolidine | Functionalization |

| Chiral auxiliary removal | Hydrogenolysis (H2, Pd/C) | Mild conditions | Stereopure pyrrolidine | Prepares for sulfonylation |

| Sulfonylation | 4-Methylphenylsulfonyl chloride + base | Organic solvent, room temp | High yield | Introduces sulfonyl group |

| Nitro reduction (alternative) | 1-(4-Nitrophenylmethylsulfonyl)pyrrolidine | Pd/C, H2, ethanol, 4 atm, 2 h | ~90% yield | Converts nitro to amine |

The preparation of Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- is achieved through stereoselective synthetic routes starting from chiral amino alcohols or carbohydrate derivatives, followed by functionalization steps including sulfonylation. The key to successful synthesis lies in controlling the stereochemistry at the 2 and 5 positions of the pyrrolidine ring and efficient introduction of the 4-methylphenylsulfonyl group on the nitrogen atom. Catalytic hydrogenation and Grignard reactions are pivotal in these syntheses, providing high yields and stereochemical purity.

This comprehensive approach is supported by multiple research studies and synthetic protocols, ensuring the compound’s availability for further pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Pyrrolidine derivatives have been extensively studied for their biological activities. The compound in focus has shown promise in several pharmacological applications:

-

Dipeptidyl Peptidase IV Inhibition :

- Recent studies have synthesized novel pyrrolidine sulfonamide derivatives as Dipeptidyl Peptidase IV inhibitors. These compounds demonstrated varying degrees of inhibition, with some derivatives showing over 66% inhibition compared to the control drug, vildagliptin . This suggests potential applications in treating type 2 diabetes.

-

Antidiabetic Activity :

- Research highlighted the synthesis of polyhydroxylated pyrrolidine derivatives that exhibit inhibitory properties against glycosidase and aldose reductase enzymes. One specific derivative showed a 57% inhibition rate against ALR2 in an in vitro model of diabetic retinopathy, indicating its potential role in diabetes management .

- Orexin Receptor Agonism :

Synthesis and Catalytic Applications

The compound has also been explored for its utility in asymmetric synthesis:

-

Organocatalysis :

- Pyrrolidine-based organocatalysts are pivotal in facilitating enantioselective reactions. Recent advancements show that modifications to the pyrrolidine structure can enhance reactivity and selectivity in various organic transformations . For instance, (S)-N-(methylsulfonyl)pyrrolidine-2-carboxamide was effective in promoting aldol reactions under solvent-free conditions, demonstrating the versatility of pyrrolidine derivatives in catalysis.

- Stereoselective Reactions :

Case Study 1: Synthesis of DPP-IV Inhibitors

A study conducted by Salve and Jadhav (2021) focused on synthesizing and evaluating pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. The most promising compound exhibited an IC50 value of 11.32 µM, suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Inhibition of Aldose Reductase

Guazzelli et al. (2019) investigated polyhydroxylated pyrrolidine derivatives for their ability to inhibit aldose reductase, a key enzyme implicated in diabetic complications. Their findings indicated that specific modifications to the pyrrolidine structure could enhance inhibitory activity, paving the way for new diabetes treatments .

Mechanism of Action

The mechanism of action of Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound can also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine Derivatives with Varied Substituents

a) 2,5-Dimethylpyrrolidine (cis/trans Mixture)

- Compound 30 (): A mixture of cis and trans isomers of 2,5-dimethylpyrrolidine linked to a Tos group showed similar potency to a lead compound (Compound 4) in biological assays.

b) D-Proline Substitution

- Compound 31 (): Replacing pyrrolidine with D-proline (a bicyclic amino acid) resulted in a 9-fold drop in potency, highlighting the critical role of the pyrrolidine ring’s planar geometry and substituent arrangement.

Sulfonyl Group Modifications

a) Nitro-Substituted Analogs

- Compound 32d (): (2R,5R)-2,5-Dimethyl-1-((4-nitrophenyl)sulfonyl)pyrrolidine replaces the Tos methyl with a nitro group.

b) Methoxy-Substituted Analogs

- 3-(2-Aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (): A methoxy group at the para position introduces electron-donating effects, contrasting with the Tos group’s electron-withdrawing nature.

Table 2: Sulfonyl Group Comparisons

Bicyclic and Bridged Analogs

- Compounds 32–35 (): Fused (e.g., 5,5-bicyclic) or bridged pyrrolidine derivatives were synthesized but showed reduced potency compared to monosubstituted analogs.

- Key Insight : The simplicity of the trans-2,5-dimethylpyrrolidine scaffold in Compound A may offer a balance of synthetic accessibility and target affinity.

Structural and Crystallographic Insights

- Bond Lengths : In Tos-substituted pyrrolidines, the S–N bond length averages 1.628 Å (), consistent with sulfonamide character. The Tos group’s planar geometry (rmsd 0.013 Å for phenyl rings) minimizes steric clash with the pyrrolidine core .

- Puckering : The pyrrolidine ring in Compound A is expected to adopt a puckered conformation (rmsd ~0.182 Å), similar to trisubstituted analogs .

Biological Activity

Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- is a compound belonging to the pyrrolidine family, characterized by a five-membered saturated heterocycle containing one nitrogen atom. This compound features a sulfonyl group attached to the pyrrolidine ring, which imparts unique chemical properties and potential biological activities. Its molecular formula is with a molecular weight of approximately 253.36 g/mol.

Biological Activities

Pyrrolidine derivatives have been extensively studied for their biological activities, particularly in medicinal chemistry and drug development. The following sections detail specific activities and applications of Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans-.

Antiviral Activity

Recent studies have indicated that pyrrolidine derivatives can exhibit antiviral properties. For instance, compounds structurally related to Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)- have shown promising activity against various viral targets. One study highlighted the effectiveness of similar compounds in inhibiting HIV reverse transcriptase with IC50 values ranging from 0.20 to 0.35 μM .

Interaction with Biological Targets

Research has demonstrated that Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)- interacts with several biological targets, including ion channels and enzymes involved in metabolic pathways. Notably, it has been studied for its potential as a TRPA1 antagonist. The TRPA1 ion channel plays a significant role in pain perception and inflammatory responses .

Case Study 1: Antiviral Compound Development

In a patent study focused on antiviral compounds, Pyrrolidine derivatives were synthesized and evaluated for their efficacy against viral infections. The study found that modifications in the sulfonyl group enhanced the antiviral activity of the compounds tested .

Case Study 2: TRPA1 Antagonism

A recent investigation into TRPA1 antagonists revealed that certain pyrrolidine derivatives could effectively inhibit TRPA1 activity. This inhibition could lead to potential therapeutic applications in treating conditions related to chronic pain and inflammation .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of Pyrrolidine derivatives:

Synthesis and Modification

The synthesis of Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)- can be achieved through various chemical methods that allow for structural modifications to enhance its biological properties. These methods include:

- N-Alkylation : Modifying the nitrogen atom to improve solubility and bioavailability.

- Sulfonamide Formation : Altering the sulfonyl group can enhance target specificity and potency.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for trans-2,5-dimethyl-1-((4-methylphenyl)sulfonyl)pyrrolidine, and how do reaction conditions influence diastereoselectivity?

- Methodology :

-

Copper-catalyzed intramolecular aminooxygenation : Alpha-substituted 4-pentenyl sulfonamides yield 2,5-cis-pyrrolidines (dr >20:1), while gamma-substituted substrates favor 2,3-trans adducts (dr ~3:1). Adjusting substituent positions and solvent systems (e.g., nitriles, ethers) optimizes stereochemical outcomes .

-

Nucleophilic addition : Pyrrolidine reacts with alkenylsulfonyl fluorides in acetonitrile to form sulfonamides. Temperature control (−5°C to room temperature) and stoichiometric ratios (5:1 pyrrolidine:substrate) enhance yield and purity .

-

Sulfonylation of proline derivatives : React 4-hydroxyproline with sulfonyl chlorides in basic aqueous conditions (pH 4.6–2.0). Acidification precipitates the product, with yields dependent on reaction time (4–24 hours) .

- Data Table :

Q. How can the stereochemistry of trans-2,5-dimethyl-1-((4-methylphenyl)sulfonyl)pyrrolidine be confirmed experimentally?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, T = 296 K). Mean C–C bond lengths (<0.002 Å) and R factors (<0.1) validate structural accuracy .

- NMR analysis : Compare coupling constants (J) of pyrrolidine ring protons. Trans-isomers exhibit distinct splitting patterns due to restricted rotation, validated against computed DFT models .

Q. What analytical methods ensure purity and quantify impurities in this compound?

- HPLC-UV : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6). System suitability requires resolution >2.0 between the analyte and impurities like unreacted sulfonyl chlorides .

- Reference standards : Employ certified impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for calibration. Retention time matching and spiking experiments confirm identity .

Advanced Research Questions

Q. How can contradictions in diastereoselectivity data from different synthesis methods be resolved?

- Mechanistic studies : Perform density functional theory (DFT) calculations to model transition states. Compare energy barriers for cis vs. trans pathways in copper-catalyzed vs. nucleophilic addition routes .

- Substrate engineering : Introduce steric or electronic modifiers (e.g., fluorophenyl or morpholinyl groups) to the sulfonamide moiety. Monitor steric hindrance effects via X-ray crystallography .

Q. What strategies optimize the compound’s synthetic yield for scale-up in medicinal chemistry studies?

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with cyclic ethers (tetrahydrofuran) to reduce side reactions. Yields improve by 15–20% under reflux conditions .

- Catalyst screening : Test palladium or nickel catalysts for Suzuki-Miyaura coupling of aryl sulfonates. Screen ligands (e.g., BINAP) to enhance cross-coupling efficiency .

Q. How does the sulfonamide group influence biological activity in preclinical models?

- Receptor profiling : Use radioligand binding assays (e.g., NMDA receptors) to evaluate affinity (IC₅₀). Compare with analogs lacking the 4-methylphenyl group to isolate sulfonamide-specific effects .

- Metabolic stability : Incubate with liver microsomes (human/rat). Quantify half-life (t₁/₂) via LC-MS to assess cytochrome P450 interactions .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to simulate binding to sulfotransferase enzymes. Validate with crystal structures (PDB ID: 3F1Y) to identify key hydrogen bonds .

- ADMET prediction : Apply SwissADME or pkCSM to estimate logP (<3.0), blood-brain barrier permeability (low), and hERG inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.